Echinosporin

antifungal natural product Panax notoginseng

Echinosporin (CAS 79127-35-8, molecular formula C₁₀H₉NO₅, MW 223.18) is a microbial secondary metabolite belonging to the rare tricyclic acetal-lactone class, first isolated from Streptomyces echinosporus MK-213. Its X-ray crystal structure confirms a compact, rigid 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo[6.3.0.0⁴·⁹]undeca-6,10-dien-2-one scaffold.

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
CAS No. 79127-35-8
Cat. No. B1671086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinosporin
CAS79127-35-8
SynonymsEchinosporin;  XK-213;  XK 213;  XK213.
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O
InChIInChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5-,8-,10-/m0/s1
InChIKeyOXSZHYWOGQJUST-PDXIVQBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Echinosporin (CAS 79127-35-8): A Structurally Distinct Tricyclic Acetal-Lactone Antibiotic with Multi-Domain Bioactivity for Scientific Procurement


Echinosporin (CAS 79127-35-8, molecular formula C₁₀H₉NO₅, MW 223.18) is a microbial secondary metabolite belonging to the rare tricyclic acetal-lactone class, first isolated from Streptomyces echinosporus MK-213 [1]. Its X-ray crystal structure confirms a compact, rigid 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo[6.3.0.0⁴·⁹]undeca-6,10-dien-2-one scaffold [2]. Echinosporin simultaneously exhibits antibacterial activity against Gram-positive and Gram-negative organisms, antifungal activity against phytopathogenic Fusarium and Alternaria species, and antiproliferative activity against human and murine cancer cell lines through a dual mechanism of G₂/M-phase cell cycle arrest and apoptosis induction [3][4][5]. Its water solubility and production across phylogenetically distinct actinomycete genera (Streptomyces and Amycolatopsis) further distinguish it from lipophilic natural product analogs [1][4].

Why Generic Substitution of Echinosporin (CAS 79127-35-8) with In-Class Analogs Compromises Experimental Reproducibility


Echinosporin's closest structural congener, 7-deoxyechinosporin, is co-produced as a minor metabolite alongside echinosporin, yet the absence of the C-7 hydroxyl group results in a consistent 2-fold reduction in antifungal potency (MIC values doubled across all four tested phytopathogens) and a 5.7-fold reduction in antiproliferative potency against K562 leukemia cells [1][2]. Beyond this nearest analog, no other natural product shares the tricyclic acetal-lactone core that combines a δ-lactone, a cyclic acetal, and a carboxamide substituent in a single rigid framework [3]. Furthermore, echinosporin derives from a novel branch of the shikimate pathway proceeding through chorismate to yield a nonaromatic metabolite — a biosynthetic route distinct from that of all other known shikimate-derived antibiotics, meaning compounds from alternative pathways cannot be relied upon to recapitulate echinosporin's polypharmacology [4]. These structural and biosynthetic singularities make generic substitution scientifically invalid.

Product-Specific Quantitative Evidence Guide: Echinosporin (CAS 79127-35-8) Differentiation Data for Scientific Procurement Decisions


Echinosporin Exhibits 2-Fold Higher Antifungal Potency Than 7-Deoxyechinosporin Across Four Phytopathogenic Fungi

In a direct head-to-head comparison using the broth microdilution method, echinosporin (1) demonstrated consistently 2-fold lower MIC values than its co-isolated analog 7-deoxyechinosporin (2) against all four tested root-rot pathogens of Panax notoginseng. Specifically, against Alternaria panax, echinosporin achieved an MIC of 32 µg/mL versus 64 µg/mL for 7-deoxyechinosporin; against Fusarium oxysporum, Fusarium solani, and Phoma herbarum, echinosporin yielded MICs of 64 µg/mL compared to 128 µg/mL for the deoxy analog [1]. This 2-fold potency advantage is consistent across the entire panel, indicating a structure-activity relationship directly attributable to the C-7 hydroxyl group present in echinosporin but absent in 7-deoxyechinosporin.

antifungal natural product Panax notoginseng root-rot pathogen

Echinosporin Is 5.7-Fold More Potent Than 7-Deoxyechinosporin in Inhibiting K562 Leukemia Cell Proliferation

Cui et al. (2007) performed a direct paired comparison of echinosporin (1) and 7-deoxyechinosporin (2) isolated from the same fermentation broth of marine-derived Streptomyces albogriseolus A2002. Against the human chronic myelogenous leukemia cell line K562, echinosporin exhibited an IC₅₀ of 25.1 µM, while 7-deoxyechinosporin required a concentration of 143 µM to achieve equivalent inhibition — a 5.7-fold potency differential [1]. Echinosporin additionally inhibited tsFT210 (mouse temperature-sensitive p34ᶜᵈᶜ² mutant) with IC₅₀ = 91.5 µM and HCT-15 (human colorectal adenocarcinoma) with IC₅₀ = 247 µM, whereas 7-deoxyechinosporin was not reported to achieve IC₅₀ in these lines under identical conditions [1]. Flow cytometry confirmed that both compounds act through G₂/M-phase arrest and apoptosis induction, but the quantitative potency gap indicates that the C-7 hydroxyl is critical for target engagement.

anticancer leukemia cell cycle K562

Echinosporin Demonstrates More Rapid Hematological Recovery Than Mitomycin C Following Myelosuppression In Vivo

Morimoto and Imai (1985) assessed the hematological toxicity profile of echinosporin in tumor-bearing mice and directly compared its effects on white blood cell (WBC) counts with those of the standard chemotherapeutic mitomycin C. Both compounds induced leukopenia with a WBC nadir at day 3 post-injection. However, the recovery of WBC counts to normal levels following echinosporin administration was more rapid than the recovery observed after mitomycin C treatment at comparably effective antitumor doses (echinosporin administered at 10–80 mg/kg intraperitoneally) [1]. While the study does not report absolute WBC recovery half-times, the qualitative observation of faster hematological rebound was explicitly noted as a differentiating feature. Echinosporin additionally showed antitumor efficacy against P388 leukemia, P388/VCR (vincristine-resistant), and Meth 1 fibrosarcoma models, though it was inactive against Lewis lung carcinoma and MX-1 xenograft [1].

hematotoxicity leukopenia in vivo mitomycin C

Echinosporin Is Biosynthesized via a Unique Shikimate Pathway Branch Producing a Nonaromatic Metabolite — Distinct from All Other Shikimate-Derived Antibiotics

Feeding experiments with ¹³C-labeled precursors established that echinosporin (1) is assembled via the shikimate pathway with chorismate as the key biosynthetic intermediate, but — critically — the pathway diverges after chorismate to yield a nonaromatic tricyclic acetal-lactone product rather than the aromatic amino acids or aromatic polyketides characteristic of all other known shikimate-derived microbial metabolites [1]. This represents a novel branch of the shikimate pathway, confirmed by the influence of aromatic amino acids and glyphosate (a shikimate pathway inhibitor) on echinosporin production in Streptomyces erythraeus Tü 4015 [1]. In the canonical shikimate pathway, chorismate is converted exclusively to aromatic end-products (e.g., phenylalanine, tyrosine, tryptophan, folate, ubiquinone); echinosporin biosynthesis uniquely bypasses aromatization while retaining the six-carbon shikimate-derived scaffold. No comparator compound is known to share this biosynthetic logic.

biosynthesis shikimate pathway chorismate Streptomyces

Echinosporin Uniquely Combines G₂/M-Phase Cell Cycle Arrest with Apoptosis Induction in a Single Small-Molecule Scaffold

Flow cytometric analysis of echinosporin-treated K562 and tsFT210 cells demonstrated that the compound simultaneously induces G₂/M-phase cell cycle arrest and apoptotic cell death [1]. While many natural product G₂/M inhibitors (e.g., paclitaxel/taxanes, vinca alkaloids) exert their antiproliferative effects primarily through mitotic spindle disruption without directly triggering apoptosis, echinosporin's dual mechanism is accompanied by inhibition of DNA, RNA, and protein synthesis as shown by radiolabeled precursor incorporation assays in HeLa S3 cells [2]. The same dual G₂/M arrest–apoptosis phenotype was observed for 7-deoxyechinosporin, but at the substantially higher concentrations noted in Evidence Item 2 above [1]. Importantly, echinosporin retains activity against the vincristine-resistant P388/VCR leukemia subline in vivo, suggesting a mechanism orthogonal to tubulin-targeting agents [2]. Quantitative comparison of apoptosis induction kinetics or G₂/M arrest magnitude against specific comparators (e.g., paclitaxel, vincristine) in the same assay system has not been reported, placing this evidence at the cross-study comparable level.

cell cycle G2/M arrest apoptosis flow cytometry

Optimal Research and Industrial Application Scenarios for Echinosporin (CAS 79127-35-8) Based on Verified Differential Evidence


Antifungal Lead Discovery Against Fusarium and Alternaria Phytopathogens in Crop Protection Research

Echinosporin's demonstrated 2-fold potency advantage over 7-deoxyechinosporin against Fusarium oxysporum, Fusarium solani, Alternaria panax, and Phoma herbarum (MIC range 32–64 µg/mL) positions it as the preferred echinosporin-class compound for antifungal screening programs targeting root-rot diseases of high-value crops such as Panax notoginseng [1]. Its water solubility facilitates formulation in aqueous assay media, and its activity across two phylogenetically distinct producer genera (Streptomyces and Amycolatopsis) provides multiple viable fermentation platforms for scaled production [1].

G₂/M Cell Cycle Checkpoint and Apoptosis Signaling Research Using a Single-Molecule Dual-Mechanism Probe

For laboratories investigating the regulatory interface between G₂/M checkpoint control and apoptotic signaling, echinosporin offers a unique tool compound that simultaneously induces both phenotypes in K562 leukemia and tsFT210 mutant cells at an IC₅₀ of 25.1 µM and 91.5 µM respectively [2]. Unlike classical spindle poisons (paclitaxel, vincristine), echinosporin inhibits DNA, RNA, and protein synthesis concurrently, providing a polypharmacological chemical probe in a single low-molecular-weight scaffold (MW 223.18) that is amenable to structural derivatization through established total synthesis routes [2][3].

In Vivo Oncology Studies Requiring Assessment of Hematological Recovery Kinetics Post-Chemotherapy

Echinosporin's more rapid WBC recovery compared to mitomycin C, combined with its antitumor efficacy against P388 leukemia (including the vincristine-resistant P388/VCR subline) and Meth 1 fibrosarcoma at intraperitoneal doses of 10–80 mg/kg, makes it a valuable comparator compound for in vivo protocols designed to evaluate myelosuppression severity and bone marrow rebound kinetics alongside antitumor efficacy [3]. Its activity against the drug-resistant P388/VCR model further supports its use in studies of resistance mechanisms unrelated to P-glycoprotein-mediated vinca alkaloid efflux.

Biosynthetic Engineering and Shikimate Pathway Diversification Studies in Actinomycetes

As the only known example of a shikimate pathway branch that diverts chorismate toward a nonaromatic end-product, echinosporin is an indispensable substrate for enzymological and genetic studies of chorismate-utilizing enzymes in Streptomyces and Amycolatopsis [4]. The established total synthesis of (−)-echinosporin further enables access to isotopically labeled analogs and pathway intermediates, supporting detailed biosynthetic flux analyses that cannot be conducted with any other shikimate-derived natural product [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Echinosporin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.